N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide is a complex organic compound that features a benzothiazole ring, a phenyl group, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Coupling Reactions: The benzothiazole derivative is then coupled with a phenyl group through various synthetic pathways, including diazo-coupling and Knoevenagel condensation.
Final Assembly:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and chlorophenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce dihydrobenzothiazoles .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and antitubercular agent.
Materials Science: It is explored for its use in the development of new materials with unique electronic properties.
Biological Research: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler compound with a similar benzothiazole ring structure.
2-Phenylbenzothiazole: Another derivative with a phenyl group attached to the benzothiazole ring.
4-Chlorophenoxyacetic Acid: A compound with a similar chlorophenoxy group.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H19ClN2O2S |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C23H19ClN2O2S/c1-23(2,28-18-12-10-16(24)11-13-18)22(27)25-17-7-5-6-15(14-17)21-26-19-8-3-4-9-20(19)29-21/h3-14H,1-2H3,(H,25,27) |
InChI Key |
SRIYPBZOYWUGQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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